1-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride hydrate
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Overview
Description
1-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride hydrate is a chemical compound with the molecular formula C9H8N2O2·ClH·H2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
Benzimidazole compounds are known to have a wide range of targets due to their versatile nature. They have been found to exhibit antimicrobial, antiviral, and anticancer activities, suggesting they interact with various biological targets .
Mode of Action
The mode of action of benzimidazole derivatives can vary greatly depending on the specific compound and its functional groups. Some benzimidazole compounds work by inhibiting key enzymes in their target organisms, while others may interact with DNA or other cellular components .
Biochemical Pathways
Benzimidazole compounds can affect numerous biochemical pathways. For instance, some benzimidazole-based drugs disrupt the formation of microtubules, a key component of the cell’s cytoskeleton, thereby inhibiting cell division .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of benzimidazole compounds can vary widely and are influenced by factors such as the compound’s chemical structure and the patient’s physiology .
Result of Action
The effects of benzimidazole compounds at the molecular and cellular level can include the disruption of cell division, inhibition of enzyme activity, and interference with DNA processes, which can lead to cell death .
Action Environment
The action, efficacy, and stability of benzimidazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Preparation Methods
The synthesis of 1-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride hydrate typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial production methods often involve the use of high-temperature and high-pressure conditions to ensure the efficient synthesis of the compound. The use of catalysts such as copper chloride (CuCl) and N,N,N’,N’-Tetramethylethylenediamine (TMEDA) in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 120°C) has been reported to yield good results .
Chemical Reactions Analysis
1-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the benzimidazole ring. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Comparison with Similar Compounds
1-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride hydrate can be compared with other similar compounds, such as:
1-Methylbenzimidazole-5-carboxylic acid: Similar in structure but lacks the hydrochloride and hydrate components.
2-(4-Thiazolyl)benzimidazole (TBZ): An analogue that lacks the thiol group but has similar biological activities.
5-Benzimidazolecarboxylic acid: Another analogue with a different substitution pattern on the benzimidazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride and hydrate components, which can influence its solubility, stability, and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industrial applications. Continued exploration of its properties and applications will likely yield further insights and innovations.
Properties
IUPAC Name |
1-methylbenzimidazole-5-carboxylic acid;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH.H2O/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11;;/h2-5H,1H3,(H,12,13);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFYYGZRAMIMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C(=O)O.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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